Olanzapine-d4 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. The introduction of deuterium (a stable isotope of hydrogen) into the olanzapine molecule enhances its pharmacokinetic properties and stability, making it a valuable compound in both clinical and research settings. The compound is classified under small molecules and is recognized for its ability to interact with various neurotransmitter receptors in the brain.
Olanzapine-d4 is derived from olanzapine, which itself is synthesized through various chemical processes involving piperazine derivatives and thienobenzodiazepine structures. It belongs to the category of approved pharmaceuticals used in psychiatry, particularly for managing psychotic disorders.
The synthesis of olanzapine-d4 involves several steps that modify the original olanzapine structure to incorporate deuterium atoms. One common method includes the use of deuterated reagents during the synthesis process.
Olanzapine-d4 retains the core structure of olanzapine but features four deuterium atoms incorporated into its molecular framework.
Olanzapine-d4 can undergo various chemical reactions similar to those of non-deuterated olanzapine, including:
The reactions involving olanzapine-d4 are typically monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), ensuring accurate quantification and characterization of metabolites .
Olanzapine-d4 functions similarly to olanzapine by antagonizing multiple neurotransmitter receptors in the brain.
Olanzapine-d4 exhibits several notable physical and chemical properties that are essential for its application in research and clinical settings.
Olanzapine-d4 serves multiple scientific purposes:
Olanzapine-d4 (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-d4) is a deuterium-labeled isotopologue of the atypical antipsychotic olanzapine, where four hydrogen atoms are replaced by deuterium atoms at specific molecular positions. This stable isotope-labeled compound serves as a critical internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties to unlabeled olanzapine allow for co-elution during chromatography, while the mass shift (Δm/z = 4) enables precise differentiation and quantification in complex biological matrices like plasma, serum, and brain tissue [1] [2].
The use of Olanzapine-d4 corrects for analytical variability arising from sample preparation losses, ion suppression/enhancement effects, and instrument fluctuations. This results in significantly improved accuracy, precision, and reproducibility in measuring olanzapine and its metabolites—essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and metabolic pathway characterization [2] [5].
Table 1: Key Properties of Olanzapine-d4 vs. Olanzapine
Property | Olanzapine | Olanzapine-d4 | Analytical Impact |
---|---|---|---|
Molecular Weight | 312.43 g/mol | 316.46 g/mol | Mass shift enables MS discrimination |
Chemical Reactivity | Standard | Nearly identical | Matched extraction efficiency & chromatography |
Receptor Binding | High affinity | Equivalent | Validates biological relevance of quantification |
Primary Use | Therapeutic | Analytical | Serves as reference for calibrating assays |
The development of isotopically labeled antipsychotics evolved alongside advances in mass spectrometry and the need for precise neuropharmacology research. Early internal standards (e.g., structural analogs) suffered from differential extraction or ionization efficiency, leading to quantification errors. Deuterated standards emerged as a solution in the 1980s–1990s, with Olanzapine-d4 synthesized shortly after olanzapine’s 1996 FDA approval [1] [4].
Deuterium labeling strategies specifically target metabolically stable positions (e.g., methyl groups or aromatic positions resistant to exchange) to ensure isotopic integrity during sample processing. Olanzapine-d4 typically incorporates deuterium at the methyl group of the thiophene ring and/or the piperazine ring—positions not involved in major metabolic transformations like N-glucuronidation or CYP1A2-mediated oxidation [5] [10]. This design preserves its utility in tracking parent drug metabolism.
Table 2: Evolution of Isotopically Labeled Antipsychotic Standards
Generation | Era | Examples | Limitations | Advancements with Deuterated Standards |
---|---|---|---|---|
First | 1970s-1980s | Haloperidol analogs | Variable recovery in extraction | Matched physicochemical properties |
Second | 1990s-2000s | Risperidone-d4 | Partial metabolic lability | Targeted deuteration at stable sites |
Third | 2010s-Present | Olanzapine-d4, Clozapine-d4 | High synthesis cost | Improved sensitivity for low-abundance metabolites |
Olanzapine-d4 is indispensable for elucidating olanzapine’s complex pharmacokinetics, characterized by high inter-individual variability due to factors like CYP1A2 polymorphism, smoking, and drug interactions. Using the deuterated standard, studies have accurately quantified olanzapine’s key PK parameters:
In metabolism studies, Olanzapine-d4 enables precise mapping of olanzapine’s biotransformation pathways:
Table 3: Key Metabolic Pathways Quantified Using Olanzapine-d4
Metabolite | Enzyme Responsible | Abundance | Role of Olanzapine-d4 |
---|---|---|---|
Olanzapine 10-N-glucuronide | UGT1A4 | 50-60% of dose | Corrects for hydrolysis artifacts during sample prep |
4’-N-Desmethyl Olanzapine | CYP1A2 | ~30% of dose | Distinguishes from isobaric interferences in LC-MS/MS |
Olanzapine N-Oxide | FMO3 | <5% of dose | Enables detection of low-abundance oxidative metabolites |
Furthermore, Olanzapine-d4 facilitates research on drug-drug interactions (DDIs). For example, it has quantified how CYP1A2 inducers (e.g., tobacco smoke) reduce olanzapine exposure by 30%, while inhibitors (e.g., fluvoxamine) increase AUC by 2–3 fold [2] [9]. This precision is critical for dose optimization in polypharmacy scenarios common in psychiatric treatment.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: